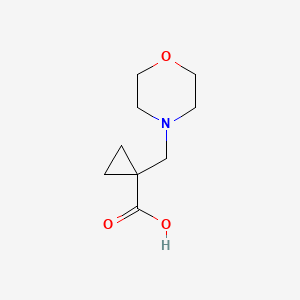
3-Hydroxy-4-methoxybenzohydrazide
Overview
Description
3-Hydroxy-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzohydrazide, characterized by the presence of both hydroxyl and methoxy functional groups on the benzene ring
Biochemical Analysis
Biochemical Properties
3-Hydroxy-4-methoxybenzohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . The interaction between this compound and tyrosinase is characterized by uncompetitive inhibition, which suggests that the compound binds to the enzyme-substrate complex, reducing the enzyme’s activity . Additionally, this compound may interact with other enzymes and proteins, influencing their activity and stability.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation . By modulating this pathway, this compound can influence cell growth and development. Furthermore, the compound may impact gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For instance, the binding of this compound to tyrosinase results in the inhibition of the enzyme’s activity, thereby reducing melanin synthesis . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. The compound’s stability can be influenced by environmental conditions, such as temperature and pH . Over time, this compound may degrade, leading to a reduction in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, although its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways . At high doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in specific cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can affect its overall effectiveness and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxybenzohydrazide typically involves the reaction of 3-Hydroxy-4-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in a solvent such as methanol under reflux conditions. The general reaction scheme is as follows:
-
Step 1: Formation of the hydrazone intermediate
- 3-Hydroxy-4-methoxybenzaldehyde is reacted with hydrazine hydrate in methanol.
- The reaction mixture is heated under reflux for several hours.
- The hydrazone intermediate is formed.
-
Step 2: Conversion to this compound
- The hydrazone intermediate is further reacted with an oxidizing agent to form this compound.
- Common oxidizing agents include hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
3-Hydroxy-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can yield hydrazine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxyl and methoxy groups on the benzene ring can undergo substitution reactions. For example, halogenation can occur in the presence of halogenating agents like bromine or chlorine.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or Schiff bases.
Scientific Research Applications
3-Hydroxy-4-methoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybenzohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a reactive intermediate in the synthesis of bioactive compounds. The hydroxyl and methoxy groups on the benzene ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
3-Hydroxy-4-methoxybenzohydrazide can be compared with other benzohydrazide derivatives, such as:
4-Hydroxybenzohydrazide: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-Methoxybenzohydrazide: Lacks the hydroxyl group, which may influence its solubility and interaction with molecular targets.
3,4-Dihydroxybenzohydrazide: Contains two hydroxyl groups, which can enhance its reactivity and potential for hydrogen bonding.
The presence of both hydroxyl and methoxy groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications.
Properties
IUPAC Name |
3-hydroxy-4-methoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-3-2-5(4-6(7)11)8(12)10-9/h2-4,11H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWADCUSCQCFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270652 | |
| Record name | 3-Hydroxy-4-methoxybenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39635-24-0 | |
| Record name | 3-Hydroxy-4-methoxybenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39635-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methoxybenzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001270652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Hydroxy-4-methoxybenzohydrazide in chemical synthesis?
A1: this compound is a valuable building block in organic synthesis, particularly for creating biologically active heterocyclic compounds. [] Its structure allows for further modifications and incorporation into larger molecular frameworks.
Q2: How does the structure of benzohydrazones derived from this compound affect their antibacterial activity?
A2: Research suggests that incorporating specific functional groups into the benzohydrazone structure derived from this compound can influence their antibacterial activity. For example, adding bromine atoms to the hydrazone ligands may enhance their activity against bacterial strains like S. aureus, B. subtilis, E. coli, and P. fluorescence. [] This highlights the importance of structure-activity relationships in designing more potent antibacterial agents.
Q3: What insights do we have into the crystal structure of this compound and its intermolecular interactions?
A3: The crystal structure of this compound reveals a planar hydrazide group oriented at a specific angle (25.15°) to the benzene ring. [] This conformation, along with intermolecular hydrogen bonds (N—H⋯N, N—H⋯O, and O—H⋯O), influences its packing arrangement within the crystal lattice. Understanding these structural features can guide the design of derivatives with desired properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)


![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)








